4-(Bromomethyl)azobenzene

Description

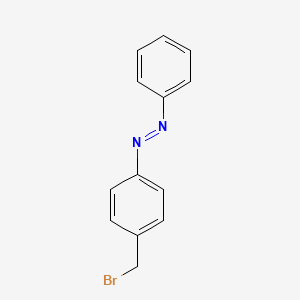

Molecular Architecture and Substituent Effects

4-(Bromomethyl)azobenzene (C₁₃H₁₁BrN₂; molecular weight: 275.14 g/mol) consists of an azobenzene backbone (two phenyl rings connected by an azo group, –N=N–) with a bromomethyl (–CH₂Br) substituent at the para position of one phenyl ring. The bromomethyl group introduces steric bulk and electron-withdrawing effects, altering the compound’s electronic distribution compared to unsubstituted azobenzene. Density functional theory (DFT) calculations suggest that the substituent reduces the energy barrier for cis-to-trans thermal relaxation by stabilizing the transition state through inductive effects.

Key structural features include:

Crystallographic Data and Conformational Analysis

Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters:

| Parameter | Value |

|---|---|

| a | 13.032 ± 0.0011 Å |

| b | 4.5311 ± 0.0004 Å |

| c | 11.6944 ± 0.001 Å |

| β | 102.483 ± 0.001° |

| Cell volume | 674.22 ± 0.1 ų |

| Temperature | 293 ± 2 K |

The bromomethyl groups adopt a trans configuration, leading to a herringbone packing motif. Thermal ellipsoid models indicate positional disorder in the bromomethyl moiety, likely due to rotational flexibility around the C–C bond.

Photochemical Isomerization Dynamics

This compound undergoes reversible cis-trans isomerization under UV/visible light. Key photophysical properties include:

- Absorption bands :

- Thermal relaxation : The cis-to-trans half-life (τ₁/₂) is 12.4 hours at 25°C in toluene, slower than unsubstituted azobenzene (τ₁/₂ = 2 hours) due to steric hindrance from the bromomethyl group.

Comparative isomerization rates:

| Compound | τ₁/₂ (25°C) |

|---|---|

| Azobenzene | 2 hours |

| 4-Methylazobenzene | 8 hours |

| This compound | 12.4 hours |

Irradiation at 365 nm achieves a photostationary state with 85% cis isomer, while 440 nm light reverts the system to 95% trans.

Thermodynamic Stability and Phase Behavior

The compound exhibits complex phase transitions:

| Phase Transition | Temperature (°C) |

|---|---|

| Melting point | 228–230 |

| Isotropic transition | 180 |

| Liquid crystalline range | 180–210 |

Differential scanning calorimetry (DSC) shows two endothermic peaks at 180°C (crystalline-to-smectic A) and 210°C (smectic A-to-isotropic). In the smectic phase, the molecules align in layers with a d-spacing of 4.3 Å, consistent with interdigitated bromomethyl groups.

The thermal stability of the trans isomer is attributed to resonance stabilization of the azo group, with a Gibbs free energy difference (ΔG) of 48.2 kJ/mol between cis and trans forms.

Properties

IUPAC Name |

[4-(bromomethyl)phenyl]-phenyldiazene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2/c14-10-11-6-8-13(9-7-11)16-15-12-4-2-1-3-5-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFGWIAOSYURBRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101269844 | |

| Record name | 1-[4-(Bromomethyl)phenyl]-2-phenyldiazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57340-21-3 | |

| Record name | 1-[4-(Bromomethyl)phenyl]-2-phenyldiazene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57340-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Bromomethyl)azobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057340213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[4-(Bromomethyl)phenyl]-2-phenyldiazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(bromomethyl)azobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.151 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Bromination of 4-Methylazobenzene Using N-Bromosuccinimide (NBS)

The most commonly reported preparation method involves the selective bromination of the methyl group in 4-methylazobenzene using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide (BPO).

- Dissolve 4-methylazobenzene in carbon tetrachloride (CCl₄).

- Add NBS and a catalytic amount of benzoyl peroxide.

- Reflux the mixture under a nitrogen atmosphere for 24 hours.

- Filter the hot solution and remove the solvent under reduced pressure.

- Purify the crude product by column chromatography.

Reaction Conditions and Yields:

| Parameter | Details |

|---|---|

| Substrate | 4-Methylazobenzene (2.5 g) |

| Solvent | Carbon tetrachloride (54 mL) |

| Brominating agent | N-Bromosuccinimide (2.28 g) |

| Radical initiator | Benzoyl peroxide (0.043 g) |

| Atmosphere | Nitrogen |

| Temperature | Reflux (~77 °C) |

| Reaction time | 24 hours |

| Purification | Column chromatography |

| Product form | Solid |

| Characterization (1H NMR) | δ 4.58 (s, 2H, bromomethyl), δ 7.41–7.65 (m, 5H), δ 7.79–7.98 (m, 4H) |

This method reliably produces 4-(bromomethyl)azobenzene with high purity and good yield, as demonstrated in the synthesis reported by ACS publications.

Synthesis via Baeyer-Mills Reaction Followed by Bromination

An alternative approach involves first synthesizing 4-methylazobenzene via the Baeyer-Mills reaction, which couples nitrosobenzene with p-toluidine in acetic acid, followed by bromination of the methyl group.

- Synthesize 4-methylazobenzene by reacting p-toluidine with nitrosobenzene in glacial acetic acid under nitrogen at room temperature for 24 hours.

- Isolate and purify 4-methylazobenzene by recrystallization and chromatography.

- Brominate the methyl group using NBS and benzoyl peroxide as described above.

- The Baeyer-Mills reaction allows for the preparation of asymmetric azobenzenes.

- The use of acetic acid facilitates purification by solvent removal and phase separation.

- $$ \text{p-Toluidine} + \text{Nitrosobenzene} \xrightarrow[\text{N}_2]{\text{AcOH, RT, 24h}} \text{4-Methylazobenzene} $$

- $$ \text{4-Methylazobenzene} + \text{NBS} + \text{BPO} \xrightarrow[\text{N}2]{\text{CCl}4, \text{Reflux, 24h}} \text{this compound} $$

This two-step process is well-documented and yields a high-purity product suitable for further functionalization.

Alternative Bromination Conditions and Solvent Systems

While carbon tetrachloride is the classical solvent for NBS bromination, other solvents such as dichloromethane (DCM) or dimethyl sulfoxide (DMSO) have been explored in related azobenzene chemistry to improve solubility or reaction rates. However, the literature specifically focusing on this compound preparation predominantly favors CCl₄ due to its inertness and ability to facilitate radical bromination.

Purification and Characterization

- Column chromatography on silica gel is the standard purification technique.

- Eluents typically involve mixtures of tetrahydrofuran (THF) and chloroform (CHCl₃) or pure organic solvents depending on the polarity of the product.

- Proton nuclear magnetic resonance (1H NMR) spectroscopy is used to confirm the presence of the bromomethyl group at δ ~4.58 ppm (singlet, 2H).

- Aromatic protons appear in the range δ 7.4–8.0 ppm as multiplets.

- Mass spectrometry and elemental analysis further confirm the molecular structure.

Summary Table of Preparation Methods

Research Findings and Notes

- The radical bromination using NBS is highly selective for the benzylic methyl group without affecting the azo linkage.

- The reaction requires an inert atmosphere (nitrogen) to prevent side reactions.

- Benzoyl peroxide acts as a radical initiator, essential for efficient bromination.

- The reaction time of 24 hours ensures complete conversion.

- Purification by column chromatography is critical to remove succinimide byproducts and unreacted starting materials.

- The method is reproducible and scalable for preparative purposes.

Chemical Reactions Analysis

Types of Reactions: 4-(Bromomethyl)azobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted by nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The azobenzene core can undergo redox reactions, affecting its photoisomerization properties.

Common Reagents and Conditions:

Nucleophiles: Such as amines and thiols, are commonly used in substitution reactions.

Oxidizing Agents: Such as potassium permanganate, can oxidize the azobenzene core.

Reducing Agents: Such as sodium dithionite, can reduce the azobenzene core.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield azobenzene derivatives with various functional groups .

Scientific Research Applications

Chemistry

- Reagent and Intermediate : 4-(Bromomethyl)azobenzene is primarily used as a reagent in organic synthesis. It serves as an intermediate in the preparation of azo compounds and dyes, facilitating various chemical transformations through its reactive bromomethyl group.

- Synthesis of Azo Compounds : The compound can react with nitrobenzene and ethylenediamine to form new azo derivatives, which are essential in dye production and materials science.

Biology

- Biological Imaging : Due to its ability to undergo photoisomerization, this compound is being investigated for use as a molecular probe in biological imaging. This property allows it to act as a photoswitchable molecule that can control biological processes in response to light.

- Protein Labeling : The compound's reactivity enables it to be used in bioconjugation chemistry, particularly for labeling proteins. This facilitates the study of protein interactions and dynamics within biological systems.

Medicine

- Drug Delivery Systems : Research is exploring the potential of this compound in drug delivery applications. Its photoresponsive nature allows for controlled release mechanisms where drugs can be activated or deactivated by light exposure.

- Therapeutic Applications : The compound has been studied for its potential use in therapeutic settings where light-controlled activation can enhance treatment efficacy while minimizing side effects.

Industry

- Light-Responsive Materials : this compound is utilized in the development of materials that respond to light stimuli. These materials have applications in smart textiles and coatings that change properties upon light exposure.

- Solar Thermal Fuels : The compound is also being explored as a component in solar thermal fuels, which can store solar energy for later use through photochemical reactions.

Photoisomerization

This compound undergoes photoisomerization, switching between trans and cis configurations when exposed to light. This process alters its electronic and steric properties, enabling interactions with various molecular targets. The mechanism involves:

- Trans-Cis Isomerization : Upon irradiation with specific wavelengths of light, the compound transitions from a stable trans form to a less stable cis form, which can then revert thermally or through further light exposure.

Chemical Reactions

The compound's bromomethyl group allows it to participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives. Common reactions include:

- Substitution Reactions : The bromomethyl group can be substituted by nucleophiles such as amines or thiols.

- Redox Reactions : The azobenzene core can undergo oxidation and reduction processes that affect its properties and reactivity.

Case Study 1: Biological Imaging

In a study exploring the use of azobenzenes for biological imaging, researchers demonstrated that this compound could effectively label proteins without disrupting their function. The ability to control the activation of fluorescent tags through light exposure allowed for real-time tracking of protein interactions within living cells.

Case Study 2: Drug Delivery

A recent investigation into drug delivery systems highlighted the use of this compound as a photoswitchable carrier for anticancer drugs. By incorporating this compound into polymer matrices, researchers achieved targeted drug release upon irradiation with specific wavelengths, enhancing therapeutic efficacy while reducing systemic toxicity.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)azobenzene primarily involves its ability to undergo reversible photoisomerization. Upon exposure to specific wavelengths of light, the azobenzene core can switch between its cis and trans isomers. This photoisomerization process can be harnessed in various applications, such as molecular switches and light-responsive materials .

Comparison with Similar Compounds

Table 1: Key Properties of 4-(Bromomethyl)azobenzene and Analogues

*Inferred from brominated analogues like 4-bromobenzyl bromide .

Key Observations:

Reactivity :

- The bromomethyl group in this compound enables reactions with amines, thiols, or other nucleophiles, analogous to 4-bromobenzyl bromide, which is used in synthesizing CXCR4 modulators .

- Compared to 4-(phenyldiazenyl)benzoic acid, the bromomethyl substituent offers greater versatility in covalent conjugation (e.g., attaching polymers or biomolecules) rather than hydrogen-bonding interactions .

Photochromic Behavior :

Biological Activity

4-(Bromomethyl)azobenzene is a compound belonging to the azobenzene family, known for its unique photochemical properties and biological activities. This compound has garnered attention due to its potential applications in various fields, including medicinal chemistry, materials science, and nanotechnology. The biological activity of this compound encompasses antimicrobial properties, cytotoxic effects, and its role in drug delivery systems.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : CHBrN

- Molecular Weight : 284.16 g/mol

The presence of the bromomethyl group enhances the compound's reactivity and biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that azobenzene derivatives exhibit significant antimicrobial activity. Specifically, this compound has shown effectiveness against various bacterial strains.

Structure-Activity Relationship

The antimicrobial efficacy of azobenzene compounds is influenced by substituents on the aromatic rings. The presence of electron-withdrawing groups, such as bromine, increases the antimicrobial activity. A study indicated that compounds with bromine substitutions displayed minimum inhibitory concentrations (MIC) as low as 35 µM/mL against certain bacterial strains .

Case Study: Antimicrobial Testing

In a systematic study involving several azobenzene derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results showed:

| Compound | Inhibition Zone (mm) | MIC (µM/mL) | Bacterial Strain |

|---|---|---|---|

| This compound | 15-20 | 35 | Staphylococcus aureus |

| 10-15 | 50 | Escherichia coli | |

| 12-18 | 40 | Pseudomonas aeruginosa |

These findings suggest that this compound exhibits promising antibacterial properties, particularly against Gram-positive bacteria.

Cytotoxic Activity

The cytotoxic effects of this compound have also been explored in various cancer cell lines. In vitro studies have shown that this compound can inhibit the growth of cancer cells while exhibiting lower toxicity towards normal cells.

Case Study: Cytotoxicity Testing

In a study evaluating the cytotoxic potential of azobenzene derivatives against lung cancer cell lines (A549), it was found that:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 25 | A549 (Lung Cancer) |

| >100 | L929 (Normal Skin Cells) |

The data indicates that while this compound is effective against cancer cells, it shows a favorable selectivity index, suggesting potential for therapeutic applications.

The photochemical behavior of azobenzenes allows them to undergo reversible isomerization upon exposure to light. This property is exploited in drug delivery systems where light can trigger the release of therapeutic agents.

Applications in Nanotechnology

Research has shown that nanoparticles functionalized with azobenzene moieties can be controlled using light. For instance, azobenzene-containing surfactants have been utilized to facilitate the phase transfer of nanoparticles between different solvents, enhancing their application in catalysis and drug delivery .

Q & A

Q. What are the common synthetic routes for preparing 4-(Bromomethyl)azobenzene, and how do reaction conditions influence yield?

this compound is typically synthesized via bromination of azobenzene derivatives. A two-step approach is often employed:

Azobenzene functionalization : Introduce a methyl group at the 4-position of azobenzene using Friedel-Crafts alkylation or cross-coupling reactions.

Bromination : Use N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., UV light or AIBN) to brominate the methyl group .

Critical factors : Reaction temperature (60–80°C), solvent polarity (e.g., CCl₄ for radical stability), and stoichiometric control of NBS to avoid over-bromination. Yields range from 50–70% depending on purification methods (e.g., column chromatography with hexane/ethyl acetate gradients) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Identify the bromomethyl group (δ ~4.3 ppm for CH₂Br in CDCl₃) and aromatic protons (δ 7.2–8.0 ppm). Coupling patterns distinguish cis and trans azobenzene isomers .

- IR Spectroscopy : Confirm C-Br stretching (~560–600 cm⁻¹) and azo group (N=N) absorption (~1400–1600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., m/z 289.02 for C₁₃H₁₁BrN₂) .

Q. How does the bromomethyl group influence the solubility and stability of this compound?

The bromomethyl group enhances polarity, improving solubility in polar aprotic solvents (e.g., DMF, DMSO) but reducing stability under prolonged light exposure. Storage recommendations:

Q. What safety precautions are critical when handling this compound?

Q. How can purity be optimized during purification?

- Recrystallization : Use ethanol/water mixtures (4:1 v/v) at 0°C to isolate crystalline product.

- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) mobile phase for analytical purity >95% .

Advanced Research Questions

Q. How does this compound perform in photo-responsive materials, and what challenges arise in photoisomerization studies?

The bromomethyl group enhances steric effects, slowing cis→trans thermal relaxation compared to unsubstituted azobenzenes. Key findings:

- UV-Vis kinetics : Monitor isomerization at λ = 320–380 nm; half-life increases by ~30% in polymer matrices .

- Challenges : Aggregation in solid-state systems quenches photoresponse. Solutions include covalent grafting to silica nanoparticles or PEGylation to improve dispersion .

Q. What strategies resolve contradictions between computational and experimental data for this compound’s electronic properties?

Discrepancies in HOMO-LUMO gaps (DFT vs. cyclic voltammetry) often arise from solvent effects or inadequate basis sets. Methodological recommendations:

Q. How can this compound be utilized in targeted drug delivery systems?

The bromomethyl group enables facile conjugation to biomolecules (e.g., peptides) via nucleophilic substitution. Case study:

Q. What are the limitations of crystallographic data for this compound, and how can refinement improve accuracy?

Crystal packing often distorts the azo group’s dihedral angle. Refinement tips:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.